molecular formula C27H25BrO7 B15137642 Antiviral agent 48

Antiviral agent 48

Cat. No.: B15137642
M. Wt: 541.4 g/mol
InChI Key: QXTKLDGZMSUSAV-PXIJUOARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antiviral agent 48 is a synthetic compound known for its broad-spectrum antiviral properties. It has shown efficacy against various viral pathogens, making it a valuable candidate for therapeutic applications. The compound is part of a class of molecules designed to inhibit viral replication by targeting specific viral enzymes or host cell factors essential for the viral life cycle.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antiviral agent 48 involves multiple steps, starting from readily available precursors. The process typically includes:

    Complexation-driven selective acyl migration/oxidation: This step involves the use of specific catalysts to achieve selective acyl migration and oxidation.

    BSA-mediated cyclization to anhydrouridine: This step uses BSA (N,O-bis(trimethylsilyl)acetamide) to facilitate the cyclization process.

    Hydrochlorination using FeCl3/TMDSO: Ferric chloride and tetramethyldisiloxane are used for hydrochlorination.

    Dynamic stereoselective phosphoramidation: A chiral nucleophilic catalyst is employed to achieve stereoselective phosphoramidation.

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Antiviral agent 48 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential antiviral activity.

Scientific Research Applications

Antiviral agent 48 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of antiviral agent 48 involves the inhibition of viral replication by targeting specific viral enzymes or host cell factors. The compound binds to the active site of viral enzymes, preventing the synthesis of viral RNA or DNA. Additionally, it can interfere with the assembly and release of viral particles, thereby reducing viral load and spread .

Comparison with Similar Compounds

Uniqueness: Antiviral agent 48 stands out due to its unique synthetic route and broad-spectrum activity. Unlike some similar compounds, it has shown efficacy against a wide range of viral pathogens, making it a versatile candidate for antiviral therapy.

Properties

Molecular Formula

C27H25BrO7

Molecular Weight

541.4 g/mol

IUPAC Name

methyl (1R,2R,3S,3aR,8bS)-6-bromo-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate

InChI

InChI=1S/C27H25BrO7/c1-32-18-11-9-16(10-12-18)27-22(15-7-5-4-6-8-15)21(25(30)34-3)24(29)26(27,31)23-19(33-2)13-17(28)14-20(23)35-27/h4-14,21-22,24,29,31H,1-3H3/t21-,22-,24-,26+,27+/m1/s1

InChI Key

QXTKLDGZMSUSAV-PXIJUOARSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)Br)O)O)C(=O)OC)C5=CC=CC=C5

Canonical SMILES

COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)Br)O)O)C(=O)OC)C5=CC=CC=C5

Origin of Product

United States

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